Heptyl ether
Description
Significance of Alkyl Ethers in Organic Chemistry and Materials Science
Alkyl ethers are a class of organic compounds characterized by an ether group—an oxygen atom connected to two alkyl groups. numberanalytics.comwisdomlib.org Their general structure is R-O-R', where R and R' represent alkyl groups, which can be the same or different. numberanalytics.com Historically, ethers like diethyl ether were among the earliest anesthetics, but their modern significance is far broader. numberanalytics.com
In organic chemistry, ethers are highly valued for their versatility. numberanalytics.comnumberanalytics.com They are often used as solvents in chemical reactions due to their ability to dissolve a wide range of polar and non-polar compounds and their relative inertness, which prevents them from interfering with the reactions. numberanalytics.comyoutube.com Ethers are particularly crucial in Grignard and other organometallic reactions, where they stabilize reactive intermediates. numberanalytics.com Beyond their role as solvents, ethers serve as important intermediates in the synthesis of more complex molecules and are found in many natural products. numberanalytics.comsolubilityofthings.com
In materials science, the ether linkage is integral to the structure of polyethers, which are polymers with ether groups in their backbone. numberanalytics.com These materials, such as poly(ethylene glycol) (PEG) and poly(propylene oxide) (PPO), exhibit desirable properties like flexibility, chemical resistance, and thermal stability. numberanalytics.com This makes them suitable for a wide array of applications, including biomedical uses, where their biocompatibility is a key advantage. numberanalytics.comresearchgate.net The incorporation of ether functionalities is a strategy for creating "smart" materials that respond to stimuli, with applications in drug delivery and tissue engineering. researchgate.net
The Heptyl Group in Contemporary Chemical Research
The heptyl group is a seven-carbon alkyl group with the chemical formula -C₇H₁₅. quora.comthoughtco.com This seven-carbon chain plays a significant role in various areas of chemical research. For instance, heptyl peroxy radicals are important in atmospheric chemistry, where they participate in the oxidation of volatile organic compounds, and in combustion processes. ontosight.ai
In synthetic chemistry, compounds containing the heptyl group, such as heptyl acetate (B1210297) and heptyl formate, are used as intermediates or starting materials for creating other chemicals. ontosight.ai The heptyl moiety is also found in compounds like heptyl phenol, which has applications due to its antimicrobial and antifungal properties, and heptyl decanoate, which is used as a fragrance ingredient in cosmetics. ontosight.aiontosight.ai
Scope and Research Objectives for Heptyl Ether Investigation
This article focuses on the chemical compound this compound, also known as dithis compound. The investigation will cover its fundamental chemical and physical properties. A significant portion will be dedicated to the methods of its synthesis and its documented applications in scientific research. The objective is to provide a detailed and scientifically accurate overview of this compound based on existing research, excluding any information on dosage, administration, or adverse safety profiles.
This compound: Properties, Synthesis, and Applications
This compound, with the IUPAC name 1-heptoxyheptane, is a symmetrical ether. The following sections provide detailed information on its characteristics and roles in chemical science.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₃₀O |
| Molecular Weight | 214.39 g/mol |
| Boiling Point | 262 °C |
| Flash Point | 96 °C |
| Specific Gravity (20/20) | 0.80 |
(Data sourced from TCI Chemicals)
Synthesis of this compound
The synthesis of ethers can be achieved through several methods. The Williamson ether synthesis is a classical and widely used method that involves the reaction of an alcoholate with an alkyl halide. google.com Other methods include the dehydration of alcohols using an acid, which is more suitable for symmetric ethers, and the addition of alcohols to olefins. google.com More modern and "green" approaches include catalytic etherification and microwave-assisted synthesis, which can offer higher efficiency and milder reaction conditions. numberanalytics.com
A patented process describes the synthesis of dihexyl ether, a close analog of this compound, by the catalytic hydrogenation of n-hexylaldehyde. google.com Another method involves the fermentation of synthesis gas by microbacteria to produce higher alcohols, which are then converted to a mixture of dibutyl ether and dihexyl ether. google.com The synthesis of dioctyl ether, another analog, has been achieved with high yield through the reductive carbonyl coupling of 1-octanal in the presence of a molybdenum catalyst. chemicalbook.com A process for producing 1-octanol (B28484) and dioctyl ether from biomass-derived furfural (B47365) and acetone (B3395972) has also been developed. researchgate.net
Applications in Chemical Research
While specific applications for this compound itself are not as extensively documented as for other ethers, the applications of its close analogs, dihexyl and dioctyl ether, provide insight into its potential uses. For instance, dihexyl ether has been utilized as a supported liquid membrane in hollow-fiber liquid-phase microextraction for determining nitrophenolic compounds in atmospheric aerosol particles. chemicalbook.com It has also been employed as an extraction solvent for detecting avermectins in stream water. chemicalbook.com Dioctyl ether has been used in the preparation of iron nanoparticles and cobalt ferrite (B1171679) nanocrystals. chemicalbook.com Given the similar properties of aliphatic ethers, this compound is expected to be useful as a solvent medium in chemical reactions and as a foam breaker in certain industrial processes. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-heptoxyheptane | |
|---|---|---|
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InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGHEMJVNQWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8060878 | |
| Record name | Heptane, 1,1'-oxybis- | |
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Molecular Weight |
214.39 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-64-1 | |
| Record name | 1,1′-Oxybis[heptane] | |
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| Record name | Diheptyl ether | |
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| Record name | Heptane, 1,1'-oxybis- | |
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| Record name | Heptane, 1,1'-oxybis- | |
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| Record name | Diheptyl ether | |
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Advanced Reaction Mechanisms and Transformations of Heptyl Ether Linkages
Mechanistic Investigations of Ether Cleavage and Degradation
The cleavage of the robust ether bond in molecules like diheptyl ether can be induced through several pathways, including acid-catalyzed hydrolysis, enzymatic action, and oxidative processes. Each of these routes involves distinct mechanistic steps and intermediates.
The cleavage of ethers by strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr), is a fundamental reaction in organic chemistry. libretexts.orgwikipedia.org The process is generally slow at room temperature and requires heat due to the ether's stability. wikipedia.org For a symmetrical primary ether such as dithis compound, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org
The mechanism involves two key steps:
Protonation of the Ether Oxygen : The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid. This step is a rapid equilibrium where the ether acts as a Lewis base, forming a dialkyloxonium ion. This conversion is critical as it transforms the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, R-OH). libretexts.orgfiveable.me
Nucleophilic Attack : The halide anion (e.g., I⁻ or Br⁻), which is a good nucleophile, then attacks one of the α-carbon atoms of the oxonium ion. libretexts.org In the case of dithis compound, both alkyl groups are primary, so the attack occurs via an SN2 pathway. libretexts.org This concerted step involves the simultaneous formation of a heptyl halide and the displacement of heptyl alcohol.
If an excess of the strong acid is used, the heptyl alcohol formed in the initial cleavage can undergo a subsequent SN2 reaction, converting it into a second molecule of heptyl iodide. libretexts.org
ROH + HI → RI + H₂O
Therefore, with two or more equivalents of acid, dithis compound is completely converted to two equivalents of heptyl iodide.
Microorganisms have evolved enzymatic systems capable of cleaving stable ether bonds, a key process in the biodegradation of natural and xenobiotic compounds. The O-dealkylation of alkyl ethers is a common pathway catalyzed by enzymes such as cytochrome P450 monooxygenases and peroxygenases. libretexts.orgfiveable.me
Studies on bacteria, such as Rhodococcus sp. strain DEE5151, have shown the ability to degrade a range of symmetrical alkyl ethers, including di-n-heptyl ether. Research indicates that the degradation mechanism proceeds via an O-dealkylase activity, which involves the oxidation of the carbon atom adjacent to the ether oxygen (Cα). The initial step is a hydroxylation at the Cα position, which is accomplished by the enzyme inserting an oxygen atom from O₂ (for P450s) or H₂O₂ (for peroxygenases). libretexts.orgfiveable.me
This hydroxylation forms a highly unstable intermediate known as a hemiacetal. fiveable.me The hemiacetal rapidly and non-enzymatically decomposes, resulting in the cleavage of the ether linkage to yield an alcohol and an aldehyde. For dithis compound, this pathway produces heptyl alcohol and heptanal (B48729).
(CH₃(CH₂)₆)₂O + [O] → [CH₃(CH₂)₆-O-CH(OH)-(CH₂)₅CH₃] → CH₃(CH₂)₆OH + CH₃(CH₂)₅CHO
Research has shown that the efficiency of this enzymatic oxidation is dependent on the structure of the ether. In studies with Rhodococcus sp., the rate of oxidation was observed to decrease as the length of the alkyl chain increased, which may be attributed to lower water solubility or a reduced affinity of the enzyme for the larger substrates.
| Ether Substrate | Relative Oxidation Rate |
| Diethyl Ether | High |
| Dipropyl Ether | Medium |
| Dibutyl Ether | Low |
| Dithis compound | Very Low |
| This table illustrates the general trend observed in the enzymatic oxidation of symmetrical dialkyl ethers, where longer alkyl chains lead to reduced reaction rates. |
The oxidative cleavage of ether linkages is not limited to biological systems and can be initiated by chemical oxidants. The core mechanism is analogous to the enzymatic pathway, focusing on the oxidation of the α-carbon. The reaction is initiated by the formation of a radical at the Cα position, followed by reaction with oxygen or another oxidizing species.
This process leads to a hydroperoxide or directly to a hemiacetal intermediate, which, as previously described, is unstable and spontaneously cleaves. libretexts.org This reaction yields an alcohol and a carbonyl compound (an aldehyde from a primary alkyl group or a ketone from a secondary one). For dithis compound, the products are heptanol (B41253) and heptanal. The selective oxidation of one benzylic ether linkage over methyl ether groups in the same molecule has been demonstrated, implying that the reaction favors the more susceptible C-H bond at the α-position. libretexts.org
Enzymatic Biotransformation of Alkyl Ethers: O-Dealkylation Pathways
Reactivity of this compound under Diverse Chemical Conditions
Beyond direct cleavage, the this compound framework and its chalcogenoether analogues (where oxygen is replaced by sulfur or selenium) exhibit reactivity under various other chemical conditions, including reductive transformations and participation as transient intermediates in complex reaction sequences.
Chalcogenoethers, such as thioethers (R-S-R) and selenoethers (R-Se-R), are analogues of ethers that show distinct reactivity, particularly under reductive conditions. The carbon-chalcogen bond (C-S, C-Se) is generally weaker than the C-O bond, making it more susceptible to cleavage.
Thioether Reduction (Desulfurization): A diheptyl thioether can be readily reduced to its corresponding alkanes. A classic and effective method for this transformation is desulfurization using Raney Nickel, a finely divided, hydrogen-rich nickel catalyst. masterorganicchemistry.comnih.gov This reaction cleaves both C-S bonds and replaces them with C-H bonds, converting diheptyl sulfide (B99878) into two molecules of heptane (B126788). Another method involves the use of dissolving metal reductions, such as sodium in liquid ammonia, which can also effectively cleave thioether linkages. cdnsciencepub.com
Selenoether Reduction: The C-Se bond in a diheptyl selenoether is even weaker and more easily cleaved. Various reducing agents can accomplish this. Sodium borohydride (B1222165) (NaBH₄) is commonly used to reduce elemental selenium to sodium selenide (B1212193) (Na₂Se) in situ, which can then be alkylated to form dialkyl selenides. nih.gov Conversely, reducing agents can cleave the C-Se bond. A powerful method for generating selenols involves the reduction of dialkyl diselenides (R-Se-Se-R) with agents like hypophosphorous acid. whiterose.ac.uk The direct reductive cleavage of diheptyl selenide to heptane can be achieved with strong reducing systems like Raney Nickel.
| Chalcogenoether | Reductive Reagent | Product(s) |
| Diheptyl Thioether | Raney Nickel | Heptane |
| Diheptyl Thioether | Sodium in Liquid Ammonia | Heptane |
| Diheptyl Selenoether | Strong Reducing Agents (e.g., Raney Ni) | Heptane |
| This table summarizes common reductive cleavage reactions for heptyl chalcogenoethers. |
While ethers are often used as stable solvents, the ether linkage can also be formed as a transient intermediate in a reaction mechanism. A prominent example is found in the low-temperature oxidation and combustion chemistry of alkanes. researchgate.netnrel.gov
In studies of branched heptane isomers, such as 2,6-dimethylheptane, a reaction sequence is initiated by the formation of a heptyl radical via H-atom abstraction. researchgate.netrsc.org This radical then reacts with molecular oxygen (O₂) in a key propagation step:
Peroxy Radical Formation : The heptyl radical adds to O₂ to form a heptylperoxy radical (ROO•).
Isomerization : The ROO• radical undergoes an intramolecular H-atom transfer, typically through a five- or six-membered ring transition state, to form a hydroperoxyalkyl radical (•QOOH). researchgate.netacs.org
Cyclization to an Ether : This •QOOH radical can then undergo cyclization, where the alkyl radical center attacks the hydroperoxide group. This step results in the cleavage of the O-OH bond and the formation of a stable cyclic ether intermediate along with a hydroxyl radical (•OH). researchgate.netnrel.gov
Catalytic Applications and Mechanistic Studies in Heptyl Ether Chemistry
Heterogeneous Catalysis in Etherification and Related Reactions
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to the industrial synthesis of ethers. Their primary advantages include ease of separation from the reaction mixture and potential for regeneration and reuse. Solid acid catalysts and supported metal catalysts are the two main classes employed in ether synthesis.
The most common route for synthesizing symmetrical ethers like heptyl ether is the acid-catalyzed intermolecular dehydration of the corresponding alcohol, in this case, heptan-1-ol. This reaction competes with the intramolecular dehydration of the alcohol, which yields an alkene (1-heptene). google.com The selectivity towards the ether or the alkene is highly dependent on the catalyst's properties (such as acid strength and pore structure), reaction temperature, and reactant concentration. researchgate.netmdpi.com
The general mechanism involves the protonation of an alcohol molecule by a Brønsted acid site on the catalyst, followed by a nucleophilic attack by a second alcohol molecule, which displaces a water molecule and forms the ether. chemguide.co.uk Lower temperatures and higher alcohol concentrations tend to favor the bimolecular etherification reaction, whereas higher temperatures promote the unimolecular elimination to form the alkene. acs.org
Various solid acid catalysts have been investigated for alcohol dehydration, including zeolites, alumina, zirconia, and heteropoly acids. researchgate.net For long-chain alcohols like heptanol (B41253), catalyst selection is crucial. For instance, in the dehydration of 1-hexanol, a close analog of heptanol, catalyst composition and reaction conditions are finely tuned to maximize the yield of the corresponding ether, dihexyl ether. google.com Similarly, tungstated zirconia has been identified as a selective solid-acid catalyst for the liquid-phase etherification of 1-dodecanol, where cooperation between Brønsted and Lewis acid sites enhances selectivity to the ether. researchgate.net
Supported metal catalysts offer alternative routes for ether synthesis and are crucial for subsequent transformations. These catalysts typically consist of metal nanoparticles dispersed on a high-surface-area support like alumina, titania, or carbon. cardiff.ac.uk
One notable synthetic route is the one-pot production of dioctyl ether, a higher homolog of this compound, from 1,2-octanediol. researchgate.net This process utilizes a bifunctional catalyst, palladium-tungsten supported on rutile titania (WOx-Pd/TiO2). The reaction proceeds via a sequence of steps: WOx/TiO2-catalyzed dehydration of the diol to an aldehyde, followed by acetal (B89532) formation with another diol molecule, and subsequent stepwise hydrogenolysis of the acetal by the palladium component to yield dioctyl ether. researchgate.net This demonstrates a pathway where metal-catalyzed hydrogenation/hydrogenolysis is combined with acid-catalyzed dehydration.
Supported metal catalysts are also employed in the transformation of ethers. For example, platinum supported on zirconia-based solid superacids (e.g., Pt/SO4/ZrO2 or Pt/WO4/ZrO2) can be used in hydrocracking reactors to convert depolymerized lignin (B12514952) products into alkyl aryl ethers, which are valuable fuel additives. mdpi.com While not involving dithis compound directly, these systems show the capability of supported metals to facilitate ether bond formation and cleavage under reductive conditions.
Solid Acid Catalysts for Alcohol Dehydration to Ethers
Homogeneous Catalysis for this compound Derivatization
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions due to their well-defined active sites. mdpi.com For ether synthesis, a notable example is the use of copper compounds activated by carbon tetrabromide (CBr4) for the intermolecular dehydration of primary alcohols. researchgate.net
This system has been successfully applied to the synthesis of dioctyl ether from octan-1-ol. google.com The process involves heating octan-1-ol in the presence of a catalytic amount of a copper(II) complex, such as copper(II) acetylacetonate (B107027) (Cu(acac)2), and a CBr4 co-catalyst. This method avoids the high pressures and temperatures often associated with heterogeneous systems and provides a high yield of the corresponding ether. google.com The proposed mechanism involves the activation of the alcohol by the copper-CBr4 system, facilitating nucleophilic attack by a second alcohol molecule. This approach represents an effective method for the derivatization of long-chain alcohols into their corresponding symmetrical ethers.
Biocatalysis in this compound Synthesis and Degradation
Biocatalysis utilizes enzymes or whole microorganisms as catalysts, offering exceptional selectivity under mild, environmentally benign conditions. nih.govrsc.org This approach is emerging as a green alternative for the synthesis and degradation of specialty chemicals, including ethers.
For synthesis, research has demonstrated the enzymatic production of heptyl-β-glycosides, where an ether-like linkage (a glycosidic bond) is formed. researchgate.net In this process, a hyperthermophilic β-glycosidase catalyzes the reaction between a sugar (lactose) and heptanol at elevated temperatures (90°C). The yield of the heptyl glycoside was significantly influenced by the water concentration in the heptanol medium, reaching up to 52%. researchgate.net While not producing dithis compound itself, this study highlights the potential of enzymes to catalyze ether bond formation with long-chain alcohols like heptanol. Lipases are another class of enzymes widely used for their ability to catalyze ester bond formation in non-aqueous media, a reaction mechanism that can be adapted for etherification under certain conditions. wur.nl
The degradation of ethers, particularly their susceptibility to microbial or enzymatic breakdown, is also a subject of biocatalytic study. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of alkanes and related compounds. Research involving colorimetric assays for octane (B31449) hydroxylation has utilized p-nitrophenoxy octyl ether, indicating that enzymes can act on long-chain ether substrates. harvard.edu The enzymatic cleavage of ether bonds is a critical step in the biodegradation of various natural and synthetic compounds, suggesting that this compound could be susceptible to similar biocatalytic degradation pathways, which is a key consideration for its environmental fate. acs.org
Advanced Spectroscopic and Analytical Characterization of Heptyl Ethers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C). ox.ac.uk
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For aliphatic ethers like diheptyl ether (CH₃(CH₂)₆OCH₂(CH₂)₅CH₃), the most characteristic feature is the downfield shift of protons on the carbons directly attached to the oxygen atom (α-protons). pressbooks.pub This deshielding effect is due to the electron-withdrawing nature of the oxygen atom. fiveable.me
These α-protons typically resonate in the range of 3.4 to 4.5 δ. pressbooks.pub In the case of a symmetrical ether like dithis compound, the α-protons on both alkyl chains would appear as a triplet, assuming coupling with the adjacent methylene (B1212753) (CH₂) group. The protons further away from the oxygen atom (β, γ, etc.) will appear at progressively higher fields (lower δ values), closer to typical alkane resonances. The terminal methyl (CH₃) protons are expected to appear furthest upfield.
For example, in the closely related compound dihexyl ether, the α-protons appear as a triplet at approximately 3.32 ppm. rsc.org A similar pattern is expected for dithis compound, with distinct multiplets for each methylene group along the chain and a terminal methyl triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for Dithis compound This table is predictive, based on data from analogous compounds like dihexyl and dipropyl ether. rsc.orglibretexts.org
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -O-CH₂ - | ~ 3.4 | Triplet (t) |
| -O-CH₂-CH₂ - | ~ 1.5-1.6 | Multiplet (m) |
| -(CH₂)₄- | ~ 1.3 | Multiplet (m) |
| -CH₃ | ~ 0.9 | Triplet (t) |
In ¹³C NMR spectroscopy, the carbon atoms adjacent to the ether oxygen (α-carbons) also experience a significant downfield shift, typically absorbing in the 50 to 80 δ range. pressbooks.publibretexts.org This effect is clearly distinguishable from other alkane carbons, which resonate at higher fields.
For dithis compound, a single peak would be expected for the two equivalent α-carbons. The other carbon atoms in the heptyl chain would appear as distinct signals in the typical aliphatic region (approx. 14-32 δ). For instance, in dihexyl ether, the α-carbons resonate around 71 ppm, with the remaining carbons appearing at 31.8, 29.4, 25.8, 22.7, and 14.1 ppm. rsc.orgchemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shifts for Dithis compound Based on data for dihexyl ether. rsc.orgchemicalbook.com
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C1 (-O-C H₂-) | ~ 71 |
| C2 (-O-CH₂-C H₂-) | ~ 32 |
| C3-C5 (-(C H₂)₃-) | ~ 26-30 |
| C6 (-C H₂-CH₃) | ~ 23 |
| C7 (-C H₃) | ~ 14 |
While 1D NMR is sufficient for simple, symmetrical ethers, the structural analysis of more complex or chiral this compound derivatives necessitates advanced 2D NMR techniques. These methods provide through-bond and through-space correlations, which are crucial for establishing connectivity and stereochemistry. ox.ac.ukipb.pt
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. It helps trace the carbon skeleton by showing which protons are neighbors. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon. ox.ac.uk This is particularly useful for resolving overlapping multiplets in the ¹H spectrum. ox.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.il This is a powerful tool for determining stereochemistry, such as cis/trans isomerism or the relative configuration of chiral centers in complex this compound derivatives. ipb.ptnumberanalytics.com
These advanced experiments, often used in combination, allow for the complete and unambiguous structural and stereochemical assignment of complex this compound derivatives. numberanalytics.com
Carbon (13C) NMR Chemical Shift Analysis and Coupling Patterns
Infrared (IR) Spectroscopy for Functional Group Identification in Ethers
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. fiveable.me For ethers, the most characteristic and prominent absorption is due to the C-O-C stretching vibration. rockymountainlabs.com This strong band typically appears in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. rockymountainlabs.comlibretexts.org For simple dialkyl ethers like dithis compound, this peak is expected to be found around 1100-1150 cm⁻¹. fiveable.me
The IR spectrum of an ether is also notable for the absence of other strong absorptions, such as the broad O-H stretch of alcohols (around 3300 cm⁻¹) or the sharp C=O stretch of carbonyls (around 1700 cm⁻¹). libretexts.org The spectrum will also show C-H stretching vibrations from the alkyl chains in the 2800-3000 cm⁻¹ region and C-H bending vibrations around 1300-1500 cm⁻¹. fiveable.me
Table 3: Characteristic IR Absorption Bands for Dithis compound
| Vibration | Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2800 - 3000 | Strong |
| C-H Bend | 1300 - 1500 | Medium |
| C-O-C Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments.
For aliphatic ethers, the molecular ion peak (M⁺) is often weak or even absent. miamioh.edublogspot.com The fragmentation of ethers is dominated by specific cleavage patterns that yield structurally informative ions. The most common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. miamioh.edulibretexts.org This results in the formation of a stable, resonance-stabilized oxonium ion.
For an asymmetrical this compound, two different α-cleavage fragments are possible. For symmetrical dithis compound (C₁₄H₃₀O, Molecular Weight: 214.39 g/mol ), α-cleavage would involve the loss of a hexyl radical (C₆H₁₃•) to produce a prominent fragment ion at m/z = 115.
[CH₃(CH₂)₅CH₂-O-CH₂(CH₂)₅CH₃]⁺• → [CH₃(CH₂)₅CH₂-O=CH₂]⁺ + •(CH₂)₅CH₃ (m/z = 214) (m/z = 115)
Another common fragmentation is inductive cleavage at the C-O bond, which would lead to a heptyl cation at m/z = 99. libretexts.orglibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijisrt.com It is exceptionally useful for separating and identifying individual components within a complex mixture. researchgate.net
In a typical GC-MS analysis, the mixture is injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library like that of the National Institute of Standards and Technology (NIST). researchgate.netwhitman.edu This technique has been successfully used to identify various ethers, including eicosyl this compound, in the analysis of natural product extracts. researchgate.netchemmethod.com
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass resolutions high enough to confirm the molecular formula of a compound based on its exact mass. nih.govacs.org
For dithis compound (C₁₄H₃₀O), the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined accurate mass is then compared against the theoretical value, with a low mass error (typically <5 ppm) confirming the elemental composition.
Beyond the molecular ion, HRMS provides detailed information about the compound's structure through analysis of its fragmentation patterns. libretexts.org The fragmentation of aliphatic ethers like this compound is characterized by specific cleavage pathways:
Alpha-cleavage: The most common fragmentation pathway for ethers involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgwhitman.edu This results in the formation of a stable oxonium ion. For dithis compound, this would lead to the loss of a hexyl radical (C₆H₁₃•) to form a prominent fragment.
C-O Bond Cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the formation of a heptyl cation (C₇H₁₅⁺). whitman.edu
McLafferty-type Rearrangements: While less common for simple ethers, rearrangements can occur, leading to characteristic neutral losses.
The high resolution of the instrument allows for the determination of the elemental composition of these fragment ions as well, further increasing the confidence in the structural elucidation. nih.gov
Table 1: Theoretical HRMS Data for Dithis compound (C₁₄H₃₀O)
| Ion/Fragment Description | Molecular Formula of Fragment | Theoretical m/z |
|---|---|---|
| Protonated Molecular Ion | [C₁₄H₃₀O + H]⁺ | 215.23694 |
| Molecular Ion | [C₁₄H₃₀O]⁺• | 214.22912 |
| Alpha-cleavage product | [C₈H₁₇O]⁺ | 129.12740 |
| Heptyl Cation | [C₇H₁₅]⁺ | 99.11683 |
Note: The table presents calculated exact masses for major expected ions.
Chromatographic Techniques for Separation and Quantification
Chromatography is the primary method for assessing the purity of this compound and for separating and quantifying any volatile or non-volatile impurities. researchgate.net The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes of interest.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas chromatography is the ideal method for analyzing this compound due to the compound's volatility and thermal stability. It is used to determine the purity of the main component and to separate, identify, and quantify any volatile impurities. researchgate.netvwr.com
For purity analysis, a Gas Chromatography with Flame Ionization Detection (GC-FID) system is commonly employed. The area-percent method, assuming that all components have a similar response factor to the FID, provides a rapid and reliable estimation of purity. researchgate.net A non-polar or mid-polarity capillary column is typically used for the separation.
When identification of unknown volatile impurities is required, a mass spectrometer is used as the detector (GC-MS). The mass spectra of any eluted impurities can be compared against spectral libraries (e.g., NIST) for identification. nih.govresearchgate.net This is particularly useful for identifying related ether byproducts, residual starting materials (e.g., heptanol), or solvent residues.
Table 2: Typical GC Parameters for Purity Analysis of this compound
| Parameter | Value/Description |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | Fused silica (B1680970) capillary column, e.g., DB-5ms (5% Phenyl-methylpolysiloxane) or similar non-polar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Split (e.g., 50:1 ratio for purity analysis) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
Note: The oven program is an example and should be optimized for the specific separation required.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Ether Analysis
While GC is suitable for this compound itself, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of potential non-volatile or thermally labile impurities that may be present. researchgate.net Such impurities could include oligomers, polymeric residues, or non-volatile additives.
A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-Vis chromophore, making detection by standard UV detectors difficult. Therefore, universal detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are necessary. Alternatively, derivatization of impurities to introduce a chromophore could be employed, though this adds complexity to the analysis. cerealsgrains.org
Reversed-phase HPLC is the most common mode for this type of analysis. This compound, being very non-polar, will be strongly retained on a non-polar stationary phase (like C18 or C8). Impurities that are more polar than this compound will elute earlier. acs.orgaocs.org
Table 3: Illustrative HPLC Method for Non-Volatile Impurities in this compound
| Parameter | Value/Description |
|---|---|
| Instrument | HPLC system with RID, ELSD, or CAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Methanol and Water or Acetonitrile and Water |
| Example Gradient | 80% Methanol to 100% Methanol over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| Detector | RID, ELSD, or CAD |
Note: The method requires careful optimization, and the mobile phase must be chosen based on the properties of the expected non-volatile impurities.
Biological and Biomedical Research Applications of Heptyl Ethers and Analogs
Heptyl Ether Derivatives in Drug Delivery Systems Research
The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of various medicinal compounds. This compound derivatives are being explored for their potential to improve drug solubility, stability, and controlled release.
Vinyl Ether-Based Nanocarriers for Controlled Release
Vinyl ethers, including those with heptyl chains, are recognized for their stability under physiological conditions, making them suitable for drug formulations. Research has shown that nanocarriers based on vinyl ethers can facilitate the controlled release of drugs, which is particularly beneficial in cancer therapy. For instance, carbon-based nanomaterials functionalized with vinyl ethers have demonstrated improved drug loading and release profiles. The vinyl group's ability to undergo polymerization allows for the formation of stable nanostructures that can encapsulate therapeutic agents.
Furthermore, nanoparticles formulated from half esters of poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) copolymers have shown promise as biocompatible delivery systems with high mucosal bioadhesion. google.comgoogle.com These systems can effectively encapsulate both hydrophilic and hydrophobic drugs, enhancing their delivery without the need for co-solvents. google.comgoogle.com The acid-labile nature of the vinyl ether linker in some nanocarriers allows for a pH-dependent drug release, which is advantageous for targeted delivery to acidic environments like tumors or lysosomes. uwyo.edu
Glycerol (B35011) Ether Derivatives as Surfactants in Pharmaceutical Formulations
Glycerol ether derivatives containing a heptyl group, such as 1-O-Heptylglycerol, exhibit surfactant properties that are valuable in pharmaceutical formulations. cymitquimica.com These compounds can act as emulsifying agents, helping to stabilize mixtures of oil and water, which is essential for many drug preparations. cymitquimica.comfirp-ula.org The presence of the glycerol backbone contributes to their biocompatibility, making them suitable for applications involving skin or mucosal contact. cymitquimica.com
The surfactant properties of glycerol ethers can enhance the solubility and bioavailability of poorly soluble drugs. By forming micelles, they can encapsulate hydrophobic drug molecules, facilitating their absorption in the body. Research into dialkyl glycerol ethers has shown their potential as effective solubilizers for hydrophobic compounds, making them attractive for aqueous extraction processes and as components in drug delivery systems. researchgate.net
Crown Ethers as Drug Encapsulation Agents
Crown ethers are cyclic polyethers known for their ability to form stable complexes with various cations and small organic molecules. wikipedia.orgmdpi.com This property makes them intriguing candidates for drug encapsulation and delivery. informahealthcare.com The hydrophobic exterior and hydrophilic interior of the crown ether ring allow for the encapsulation of drug molecules, potentially increasing their solubility and stability. wikipedia.org
Research has explored the use of crown ethers in various drug delivery platforms, including nanoparticles and hydrogels. informahealthcare.com For example, crown ether-gated nanocarriers have been designed for pH-responsive drug release in cancer therapy. informahealthcare.com The ability of crown ethers to enhance the permeability of drugs across biological membranes is another area of active investigation. wikipedia.orgacs.org Their unique complexing ability offers a promising avenue for the development of advanced drug delivery systems. nih.gov
Pharmacological Studies of this compound-Containing Bioactive Compounds
Beyond their role in drug delivery, this compound moieties are integral components of various bioactive compounds with potential therapeutic applications.
Antiviral Activity of Heptyl Carbazole (B46965) Derivatives
Carbazole derivatives are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antiviral effects. nih.govdoaj.org Studies have shown that certain carbazole derivatives can inhibit the replication of various viruses, such as Porcine Epidemic Diarrhea Virus (PEDV). nih.gov Research into a series of carbazole derivatives identified specific compounds that significantly reduced the replication of PEDV at the early stages of its life cycle. nih.gov The incorporation of different functional groups, potentially including heptyl ethers, onto the carbazole scaffold is a strategy being explored to develop new and potent antiviral agents. nih.gov The lipophilic nature of a heptyl chain could potentially enhance the interaction of the molecule with viral membranes or proteins.
A study on the ethanolic extract of Xylopia aethiopica leaves identified 3,4-dimethylphenyl this compound as one of the bioactive compounds. mediresonline.orgfinessepublishing.com The extract, containing a variety of phytochemicals, exhibited a wide range of pharmacological activities, including antiviral properties. mediresonline.orgfinessepublishing.com
Anticancer Potential of Heptyl Isoxazole (B147169) and Vinyl Ether Derivatives
Isoxazole derivatives have emerged as a significant class of compounds in anticancer research due to their ability to act through various mechanisms, including inducing apoptosis and inhibiting key enzymes involved in cancer progression. nih.gov The incorporation of a this compound side chain into the isoxazole structure is a strategy being investigated to enhance anticancer activity. ontosight.ai The lipophilic heptyl group can influence the molecule's ability to cross cell membranes and interact with intracellular targets.
Studies on vinyl ether derivatives have also revealed their potential in oncology. Research has shown that certain vinyl ether analogs exhibit significant anti-proliferative effects against cancer cell lines, such as breast cancer cells (MCF-7). The mechanism of action is thought to involve the polymerization of the vinyl group and its subsequent interaction with cellular components.
Antimicrobial Properties of Heptyl Schiff Bases
Schiff bases, characterized by their azomethine group (-C=N-), are a class of organic compounds known for a wide spectrum of biological activities, including antimicrobial effects. scirp.orgnih.gov The antimicrobial action of Schiff bases is often attributed to the imine group, which can interfere with microbial cellular processes. Research has shown that their biological activity can be enhanced when they form complexes with metal ions. scirp.orgmdpi.com
The structure of Schiff bases can be readily modified, allowing for the investigation of how different substituents impact their antimicrobial potency. mdpi.com Studies on various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. scirp.orgmdpi.com For instance, certain Schiff bases have shown effectiveness against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. scirp.orgmdpi.com
The lipophilicity of the Schiff base molecule, influenced by substituents like alkyl chains, plays a crucial role in its ability to penetrate bacterial cell membranes. Research on bis indole-based Schiff bases indicated that derivatives with a hexyl linker exhibited significant antibacterial activity. Notably, the inhibitory effect was observed to increase as the number of carbon atoms in the linker chain increased, suggesting that a heptyl group could confer potent antimicrobial properties. nih.gov This enhancement is often linked to the molecule's increased ability to disrupt the bacterial membrane. mdpi.com While many studies focus on metal-coordinated Schiff bases, non-metalated variants have also been explored and shown to possess significant antimicrobial activity, offering advantages such as simpler synthesis for potential pharmaceutical applications. mdpi.com
Table 1: Selected Schiff Bases and Their Antimicrobial Activity Spectrum
| Schiff Base Type/Complex | Target Organisms | Observed Effect | Reference |
|---|---|---|---|
| Metal Complexes of (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide | E. coli, P. aeruginosa (Gram-negative); B. subtilis, S. pneumoniae (Gram-positive) | Promising antimicrobial activity | scirp.org |
| Pincer-type Metal Complexes | S. aureus, B. subtilis (Gram-positive); E. coli, P. aeruginosa (Gram-negative) | Higher activity against Gram-positive bacteria | mdpi.com |
| (E)-4-amino-3-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino) benzoic acid (SB-1) | S. aureus, E. faecalis, B. cereus (Gram-positive) | No effect against Gram-negative bacteria | mdpi.com |
Antioxidant Effects of Heptyl-Substituted Compounds
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, driving the search for effective antioxidant compounds. pensoft.net Heptyl-substituted compounds, particularly those incorporating heterocyclic structures like 1,2,4-triazole (B32235) or thiazole, have been a subject of interest in this area. pensoft.netzsmu.edu.uanih.gov The antioxidant capacity of these molecules is often evaluated through their ability to scavenge free radicals or reduce oxidized species in various in vitro assays. nih.gov
A study on 1,2,4-triazole derivatives investigated the influence of different alkyl substituent lengths on antioxidant activity (AOA). The introduction of pentyl and hexyl groups led to a pronounced loss of antioxidant action. However, compounds featuring a heptyl substituent demonstrated a notable AOA, with an intensity not significantly inferior to the reference antioxidant, Ascorbic acid. zsmu.edu.ua In fact, one specific heptyl-substituted triazole derivative (compound 2.45) was found to have an activity level that exceeded that of Ascorbic acid. zsmu.edu.ua This suggests that the chain length of the alkyl group is a critical determinant of antioxidant potential, with the heptyl group providing an optimal balance of properties for this particular class of compounds.
Similarly, research into 5-phenethyl-3-thio-1,2,4-triazoles led to the synthesis of 3-(heptylthio)-5-phenethyl-4H-1,2,4-triazole, with the goal of identifying new compounds with potent antioxidant properties. pensoft.net The strategic inclusion of specific functional groups, such as a free amino group or a phenyl substituent on the 1,2,4-triazole nucleus, has been shown to increase the AOA of test substances. zsmu.edu.ua
Table 2: Antioxidant Activity of Heptyl-Substituted Triazole Derivatives
| Compound/Substituent | Observation | Comparison to Reference (Ascorbic Acid) | Reference |
|---|---|---|---|
| Pentyl-substituted 1,2,4-triazoles | Very pronounced loss of antioxidant action | - | zsmu.edu.ua |
| Hexyl-substituted 1,2,4-triazoles | Very pronounced loss of antioxidant action | - | zsmu.edu.ua |
| Heptyl-substituted 1,2,4-triazoles (general) | Antioxidant activity was observed | Not significantly inferior | zsmu.edu.ua |
| Heptyl-substituted 1,2,4-triazole (compound 2.45) | Exceeded the activity of the reference | Superior | zsmu.edu.ua |
Biochemical Interactions of Heptyl Ethers with Biological Systems
The interaction of ethers with biological systems is governed by their physicochemical properties, including hydrophobicity and their capacity for hydrogen bonding. numberanalytics.com The presence of a heptyl group, a seven-carbon alkyl chain, imparts significant lipophilicity to a molecule. This characteristic strongly influences how heptyl ethers and their analogs interact with biological components, particularly cellular membranes and enzymes.
Enzyme-Substrate Interactions in Ether Biotransformation
The biotransformation of ethers within biological systems is primarily an enzyme-catalyzed process designed to render xenobiotics more water-soluble for excretion. tandfonline.com Cytochrome P450 (CYP450) enzymes are among the most versatile biocatalysts, capable of acting on an exceptionally diverse range of substrates, including ethers. researchgate.net These enzymes can mediate various biotransformation reactions, though their versatility can sometimes come at the cost of catalytic efficiency. researchgate.net
The interaction between an ether and an enzyme's active site is highly specific. researchgate.net The active site is a three-dimensional cleft where the substrate binds, and its geometry and amino acid composition determine which molecules can fit and how they are oriented for catalysis. kocw.or.kr For an enzyme like CYP450, decoy molecules can sometimes be used to activate the enzyme, allowing it to hydroxylate non-native substrates. researchgate.net
Membrane Interactions and Permeability Studies with Heptyl Ethers
The heptyl group significantly influences how ether-containing molecules interact with and permeate biological membranes. The long, hydrophobic alkyl chain facilitates insertion into the lipid bilayer, which can alter membrane fluidity and permeability. numberanalytics.com This interaction is crucial for the compound's ability to traverse cellular barriers and exert a biological effect.
Research on dialkyl-substituted diaza-lariat ethers has further illuminated these membrane interactions. The biological activity and cation transport ability of these macrocyclic ethers were found to be dependent on the length of their alkyl side chains. nih.gov It is hypothesized that these lariat (B8276320) ethers can form aggregates within the boundary membranes of bacteria, enhancing permeability and increasing the potency of co-administered antibiotics. nih.gov Compounds with decyl side chains were found to be the most effective ion transporters and most toxic to microorganisms, while those with shorter (octyl) or longer (dodecyl) chains were less effective, indicating an optimal length for membrane interaction and transport. nih.gov The insertion of these long-chain ethers into the lipid bilayer alters the membrane's physical properties, which is a key mechanism of their biological action. nih.gov
Table 3: Effect of Heptyl and Other Alkyl Chains on Membrane Interaction and Permeability
| Compound/Modification | System/Model | Observation | Implication | Reference |
|---|---|---|---|---|
| Heptyl-modified AI-2 | E. coli inner membrane (MscS channel) | Displayed strong surface activity and induced robust shifts in MscS activation. | Suggests direct membrane permeation. | nih.gov |
| N,N'-Dioctyldiaza-18-crown-6 | E. coli and B. subtilis | Not toxic; failed to significantly alter membrane potential. | Suboptimal chain length for membrane disruption. | nih.gov |
| N,N'-Dodecyldiaza-18-crown-6 | E. coli and B. subtilis | Not toxic; failed to significantly alter membrane potential. | Suboptimal chain length for membrane disruption. | nih.gov |
Environmental Fate and Ecotoxicological Investigations of Heptyl Ethers
Environmental Distribution and Partitioning Behavior of Alkyl Ethers
The way in which an alkyl ether is distributed and partitioned in the environment is a key determinant of its potential exposure pathways and environmental concentrations. This behavior is governed by the physicochemical properties of the specific ether, such as its water solubility, vapor pressure, and hydrophobicity, as well as the characteristics of the environmental media.
The environmental fate of a chemical is influenced by its tendency to partition between air, water, and soil. utoronto.ca For alkyl ethers, this partitioning is significantly influenced by the length of the alkyl chains. Generally, as the alkyl chain length increases, the water solubility decreases, and the hydrophobicity (fear of water) increases. libretexts.org This suggests that heptyl ether, with its two seven-carbon chains, will have a low affinity for the aqueous phase and a greater tendency to associate with organic matter in soil and sediment.
The partitioning of volatile organic compounds (VOCs) between soil and air is complex and is affected by soil moisture content and the amount of organic matter. publish.csiro.aupublish.csiro.auresearchgate.net For weakly polar compounds like ethers, partitioning into water-saturated soil is significant, with sorption to organic matter becoming more important at high soil water contents. publish.csiro.aupublish.csiro.auresearchgate.net Given the hydrophobic nature of its long alkyl chains, this compound is expected to show a strong interaction with the organic matter fraction in soil. publish.csiro.aupublish.csiro.auresearchgate.net
The following table summarizes the general partitioning behavior of alkyl ethers in different environmental compartments.
| Environmental Compartment | General Partitioning Behavior of Long-Chain Alkyl Ethers (like this compound) | Influencing Factors |
| Air | Lower volatility compared to short-chain ethers, but some atmospheric presence is possible. | Vapor pressure, temperature. utoronto.ca |
| Water | Low water solubility, leading to minimal partitioning into the aqueous phase. | Hydrophobicity, molecular size. libretexts.org |
| Soil | Strong sorption to soil organic matter. | Organic matter content, soil moisture. publish.csiro.aupublish.csiro.auresearchgate.net |
| Biota | Potential for bioaccumulation in fatty tissues due to high lipophilicity. | Octanol-water partition coefficient (Kow). |
Sediments can act as a significant sink for hydrophobic organic compounds in aquatic environments. The association of alkyl ethers with sediment is largely driven by hydrophobic interactions. gxu.edu.cn Compounds with longer alkyl chains, and thus higher hydrophobicity, tend to sorb more strongly to sediment particles. researchgate.netpublish.csiro.au This suggests that di-n-heptyl ether, due to its considerable nonpolar structure, will have a high affinity for sediment.
The sorption of organic compounds to sediment is also heavily influenced by the organic carbon content of the sediment. gxu.edu.cn Higher organic carbon content generally leads to greater sorption of hydrophobic chemicals. gxu.edu.cn The interaction between the chemical and the sediment can also be influenced by electrostatic interactions, though for non-ionic molecules like simple alkyl ethers, hydrophobic interactions are typically dominant. gxu.edu.cndiva-portal.org
Once associated with sediment, the transport of this compound would be linked to the movement of the sediment particles themselves, through processes such as resuspension and deposition. Desorption from sediment back into the water column is possible, but for strongly sorbed compounds, this process can be slow. The strong sorption to sediment can also reduce the bioavailability of the chemical to water-column organisms but increase exposure for sediment-dwelling organisms.
Air, Water, and Soil Compartmentalization Studies
Biodegradation Pathways and Kinetics of Heptyl Ethers
Biodegradation is a critical process that determines the ultimate fate and persistence of organic chemicals in the environment. It involves the breakdown of compounds by microorganisms, such as bacteria and fungi.
Research has shown that certain bacterial strains are capable of degrading alkyl ethers. A notable study identified a strain, Rhodococcus sp. DEE5151, isolated from sewage sludge, that can utilize a range of symmetric alkyl ethers, including di-n-heptyl ether, as a source of carbon and energy. nih.govresearchgate.netresearchgate.net
The study investigated the specific oxygen consumption rates for various diethyl ether-induced ethers by Rhodococcus sp. DEE5151. The results indicated that the rate of oxidation is influenced by the length of the alkyl chains. nih.gov While diethyl ether was degraded most rapidly, the degradation of longer-chain ethers, including di-n-heptyl ether, was also observed. nih.gov
The table below, derived from the findings of Kim and Engesser (2004), presents the specific oxygen consumption rates for a series of symmetric alkyl ethers by Rhodococcus sp. strain DEE5151.
| Ether Compound | Specific O₂ Consumption Rate (nmol O₂/min/mg protein) | Relative Activity (%) (Diethyl ether = 100%) |
| Diethyl ether | 141 ± 6.0 | 100 |
| Di-n-propyl ether | 95 ± 4.5 | 67.4 |
| Di-n-butyl ether | 66 ± 6.2 | 46.8 |
| Di-n-pentyl ether | 20 ± 1.2 | 14.2 |
| Di-n-hexyl ether | 2.1 ± 0.8 | 1.5 |
| Di-n-heptyl ether | 13 ± 3.5 | 9.2 |
Data from Kim and Engesser (2004). nih.gov
Interestingly, the oxidation rate does not show a simple linear decrease with increasing chain length, as di-n-heptyl ether was degraded more readily than di-n-hexyl ether by this particular strain. nih.gov The authors suggest that factors such as water solubility and the affinity of the enzyme for the substrate play a role in the observed degradation rates. nih.gov
The mechanism of alkyl ether cleavage by Rhodococcus sp. DEE5151 is proposed to involve an O-dealkylase activity. nih.govresearchgate.net This enzymatic reaction initiates the breakdown of the ether bond. The proposed pathway suggests that the initial oxidation occurs at the carbon atom adjacent to the ether oxygen (the α-carbon). nih.govresearchgate.net
This initial hydroxylation would form an unstable hemiacetal, which would then spontaneously cleave. For a symmetric ether like di-n-heptyl ether, this cleavage would likely yield heptanal (B48729) and heptanol (B41253). The heptanal could then be further oxidized to heptanoic acid, and both the heptanol and heptanoic acid could be further metabolized by the bacterium through common fatty acid degradation pathways.
While the specific metabolites for di-n-heptyl ether were not explicitly identified in the study, the degradation of a related compound, dibenzyl ether, by the same bacterial strain was shown to produce benzoic acid as a detectable intermediate. nih.govresearchgate.net This supports the proposed mechanism of α-oxidation followed by ether bond cleavage.
A generalized proposed degradation pathway for a symmetric di-n-alkyl ether by Rhodococcus sp. DEE5151 is as follows:
Initial Oxidation: An oxygenase enzyme attacks a Cα-methylene group.
Hemiacetal Formation: An unstable hemiacetal intermediate is formed.
Ether Cleavage: The hemiacetal spontaneously breaks down to form an aldehyde and an alcohol.
Further Metabolism: The resulting aldehyde and alcohol are further metabolized by the cell.
The rate of biodegradation of chemical compounds in the environment is influenced by a variety of factors. While specific studies on the influence of these factors on di-n-heptyl ether degradation are limited, general principles of microbial ecology and biodegradation can be applied.
Temperature: Microbial activity is generally temperature-dependent. Lower temperatures tend to slow down enzymatic reactions and microbial growth, leading to slower biodegradation rates. sfu.ca Conversely, within an optimal range, higher temperatures can increase the rate of degradation. For example, the degradation of di-(2-ethylhexyl) phthalate (B1215562) by a Rhodococcus ruber strain was optimal at 30°C and significantly slower at temperatures of 20°C or below. mdpi.com
pH: The pH of the environment can affect both the availability of the chemical and the activity of the degrading microorganisms. Most bacteria have an optimal pH range for growth and metabolism. For instance, a Rhodococcus strain degrading di-n-butyl phthalate showed optimal degradation in a slightly alkaline environment (pH 8.0). jmb.or.kr
Oxygen Availability: The initial steps in the degradation of many alkyl ethers by strains like Rhodococcus are oxidative, requiring molecular oxygen. nih.gov Therefore, anaerobic (oxygen-free) conditions would likely inhibit or significantly slow down this degradation pathway. Under anoxic conditions, different microbial pathways, if any, would be necessary for degradation.
Presence of Other Carbon Sources (Co-metabolism): Sometimes, the presence of another readily degradable carbon source can enhance the degradation of a more complex compound, a process known as co-metabolism. researchgate.net However, in other cases, microorganisms may preferentially consume the simpler substrate, leading to a lag in the degradation of the target compound. nih.gov
Bioavailability: The extent to which a chemical is available to microorganisms can limit its degradation rate. For a hydrophobic compound like di-n-heptyl ether, strong sorption to soil and sediment can reduce its concentration in the aqueous phase, thereby limiting its accessibility to microbial enzymes. researchgate.net
Identification of Metabolites and Degradation Intermediates
Ecotoxicological Assessment of Alkyl Ethers in Aquatic and Terrestrial Ecosystems
The evaluation of the potential environmental impact of chemical substances is a critical aspect of chemical safety and regulation. This section focuses on the ecotoxicological profile of this compound, a representative of the alkyl ether chemical class. Due to a lack of specific experimental data for this compound in the available scientific literature, data for di-n-hexyl ether (a close structural analog) is used as a surrogate to provide an assessment of its potential ecotoxicological effects. This approach, known as read-across, is a common practice in chemical risk assessment when data for a specific substance is limited.
Acute and Chronic Toxicity to Aquatic Organisms
The aquatic environment is a primary recipient of many chemical pollutants, making the assessment of toxicity to aquatic organisms a cornerstone of ecotoxicological evaluation. The acute and chronic toxicity of alkyl ethers to a range of aquatic species, including fish, invertebrates, and algae, provides insight into their potential to cause harm in aquatic ecosystems.
Acute Aquatic Toxicity
Acute toxicity studies are designed to determine the concentration of a substance that is lethal to or has other observable harmful effects on a specified percentage of test organisms over a short period. For di-n-hexyl ether, which is structurally similar to this compound, it is classified as very toxic to aquatic life. trc-corp.comwindows.net
A summary of acute aquatic toxicity data for di-n-hexyl ether is presented below:
| Test Organism | Duration | Endpoint | Concentration (mg/L) | Reference |
| Daphnia magna (Water flea) | 48 hours | EC50 | > 0.1 - 1 | windows.net |
| Fish | 96 hours | LC50 | > 0.1 - 1 | windows.net |
Chronic Aquatic Toxicity
Chronic toxicity studies evaluate the effects of longer-term exposure to a chemical, which can include impacts on survival, growth, and reproduction. Di-n-hexyl ether is also classified as very toxic to aquatic life with long-lasting effects. trc-corp.comwindows.net
Data on the chronic toxicity of di-n-hexyl ether to aquatic algae is available:
| Test Organism | Duration | Endpoint | Concentration (mg/L) | Reference |
| Pseudokirchneriella subcapitata (Green algae) | 72 hours | ErC50 | > 0.01 - 0.1 | windows.net |
Bioaccumulation Potential in Organisms
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure and accumulates in the organism to a concentration higher than that in the environment. The potential for a substance to bioaccumulate is often assessed by its bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.
For di-n-hexyl ether, a Bioconcentration Factor (BCF) has been determined by Quantitative Structure-Activity Relationship (QSAR) models. The BCF for di-n-hexyl ether is 38, which suggests that bioaccumulation is unlikely. windows.net A low BCF value indicates that the substance is not expected to significantly accumulate in the tissues of aquatic organisms.
Terrestrial Ecotoxicity Assessments
The assessment of toxicity to terrestrial organisms, including soil-dwelling invertebrates, plants, and microorganisms, is essential for a comprehensive understanding of a chemical's environmental risk. However, there is a notable lack of specific data on the terrestrial ecotoxicity of simple alkyl ethers like this compound or its analog, di-n-hexyl ether. windows.neteuropa.eu
The available information for di-n-hexyl ether indicates that data on its toxicity to terrestrial flora and other non-mammalian terrestrial fauna is not available. windows.net This data gap is not uncommon for many industrial chemicals, where the focus of ecotoxicological testing has historically been on the aquatic compartment. General statements regarding the mobility of di-n-hexyl ether in soil suggest it is expected to be slightly mobile based on a calculated log Koc of 3.6. windows.netwindows.net While mobility data can inform exposure potential, it does not directly address the toxic effects on terrestrial life. The absence of empirical data for this compound and its close analogs in this environmental compartment highlights an area where further research is needed to fully characterize its environmental risk profile.
Computational and Theoretical Chemistry of Heptyl Ethers
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for elucidating the fundamental properties of molecules like heptyl ether (di-n-heptyl ether). These calculations can predict molecular geometries, electronic properties, and the energetics of chemical reactions with a high degree of accuracy.
Electronic Structure Analysis of the Ether Bond
The ether linkage (C-O-C) is the defining functional group of this compound and dictates much of its chemical character. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to analyze the electronic structure of this bond. rsc.org Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) can be used to determine key electronic and geometric parameters. researchgate.netscience.gov
The C-O-C bond in di-n-heptyl ether is characterized by a bond angle of approximately 112°, a value typical for dialkyl ethers, reflecting the sp³ hybridization of the central oxygen atom. The two lone pairs of electrons on the oxygen atom significantly influence the molecule's geometry and reactivity. Analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is often localized on the oxygen atom, making it the primary site for electrophilic attack.
Calculations of atomic partial charges, using methods like Mulliken, Natural Bond Orbital (NBO), or Electrostatic Potential (ESP), reveal the polar nature of the C-O bond. science.gov The oxygen atom carries a partial negative charge, while the adjacent carbon atoms bear partial positive charges, making the ether susceptible to reactions with both electrophiles and nucleophiles under appropriate conditions.
Table 1: Calculated Geometric and Electronic Properties of Di-n-heptyl Ether Note: These are representative values. Actual values depend on the specific computational method and basis set used.
| Parameter | Calculated Value | Significance |
|---|---|---|
| C-O-C Bond Angle | ~112° | Indicates sp³ hybridization of oxygen and steric repulsion between heptyl groups. |
| C-O Bond Length | ~1.43 Å | Reflects the single bond character between carbon and oxygen. |
| NBO Partial Charge on Oxygen | -0.5 to -0.7 e | Highlights the high electron density on the oxygen atom, making it a nucleophilic center. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the modeling of reaction pathways and the identification of transition states, which are critical for understanding reaction mechanisms and kinetics. nih.gov
A key area of study is the oxidation of ethers. The initial step in the low-temperature oxidation of dialkyl ethers is often H-atom abstraction by radicals like hydroxyl (•OH), primarily from the carbon atom adjacent to the ether oxygen (the α-carbon). kaust.edu.sa Quantum chemical calculations can determine the activation energies for abstraction from different positions on the heptyl chain. The α-C-H bond is typically the weakest due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. unizar.es
Once the α-ether radical is formed, it can undergo a series of reactions, including addition to O₂, isomerization, and β-scission, leading to the formation of various products. researchgate.netcolostate.edu Transition state theory, combined with calculated energies, can predict the rate constants for these elementary steps. kaust.edu.sa For instance, the formation of cyclic ethers and other oxygenated compounds from long-chain ethers can be modeled, providing insight into combustion and atmospheric chemistry. researchgate.net
Table 2: Example of Calculated Activation Energies for H-Abstraction from Di-n-heptyl Ether by •OH Note: These values are illustrative and highly dependent on the computational level of theory.
| Abstraction Site | Relative Activation Energy (kcal/mol) | Implication |
|---|---|---|
| α-carbon (C1) | 0 (Reference) | Most favorable site for initial attack due to radical stabilization. |
| β-carbon (C2) | +2.5 | Less favorable than α-position. |
| γ-carbon (C3) | +3.5 | Progressively less favorable further from the ether oxygen. |
Molecular Dynamics Simulations of Heptyl Ethers in Condensed Phases
While quantum mechanics is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to explore the behavior of large ensembles of molecules in condensed phases (liquids or solids). unimi.itrsc.org MD simulations model the movements and interactions of atoms and molecules over time based on classical mechanics and a force field, which is a set of parameters describing the potential energy of the system. mdpi.com
For liquid this compound, MD simulations can reveal structural and dynamic properties such as:
Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule. mdpi.com The RDFs for liquid this compound would show how the long, flexible heptyl chains pack around each other and how the polar ether groups might associate.
Diffusion Coefficients: MD can predict how quickly this compound molecules move through the liquid, a key transport property.
Viscosity: By analyzing the stress-strain relationship in the simulated liquid, viscosity can be estimated.
Simulations of this compound in mixtures, for example with water or in ionic liquids, are particularly insightful. nih.govacs.org They can show how the ether molecules arrange themselves at interfaces or how they solvate other species. The long, nonpolar heptyl chains would exhibit hydrophobic behavior, while the ether oxygen can act as a hydrogen bond acceptor. This amphiphilic nature governs its properties as a solvent and its interactions in complex chemical systems. These simulations are crucial for understanding phenomena like liquid-liquid extraction and the behavior of ethers as additives in fuels or lubricants.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Toxicity and Biological Activity
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational toxicology methods used to predict the biological activity or toxicity of chemicals based on their molecular structure. drugdesign.orgnih.gov These models are essential for screening chemicals for potential hazards without extensive and costly experimental testing. nih.govresearchgate.net
For this compound and related long-chain dialkyl ethers, SAR principles suggest that their biological effects are strongly influenced by properties like:
Lipophilicity: The two long heptyl chains make the molecule highly lipophilic (fat-soluble). This is often quantified by the octanol-water partition coefficient (logP). High lipophilicity governs the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, influencing its ability to cross biological membranes and potentially accumulate in fatty tissues.
Molecular Size and Shape: The size and flexibility of the heptyl chains affect how the molecule interacts with biological receptors or enzymes.
The Ether Linkage: The ether group can be a site for metabolic transformation, often through oxidative processes mediated by enzymes like cytochrome P450.
QSAR models formalize these relationships by creating mathematical equations that correlate calculated molecular descriptors with observed biological activity. nih.govlongdom.org For a series of dialkyl ethers, descriptors could include logP, molecular weight, polar surface area, and quantum chemical parameters. A QSAR model for the toxicity of ethers might take the form:
Toxicity (e.g., log(1/LC50)) = c1(logP) + c2(Polar Surface Area) + c3*(Energy of LUMO) + constant
Where c1, c2, and c3 are coefficients determined by fitting the model to experimental data from a set of related ether compounds. nih.govuninsubria.itu-strasbg.fr Such models can then be used to predict the toxicity of this compound, even if it has not been experimentally tested. These predictions are valuable for regulatory purposes, such as under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), to prioritize chemicals for further testing and risk assessment. uninsubria.it
Safety and Toxicological Assessment of Heptyl Ethers Academic Research Perspective
In Vitro Toxicological Assays for Heptyl Ether Derivatives
In vitro assays are crucial for the initial screening of chemical toxicity, providing insights into potential hazards at the cellular level without the use of live animals.
Cytotoxicity and Genotoxicity Studies
Cytotoxicity assays measure the potential of a substance to cause cell death, while genotoxicity assays identify substances that can damage the genetic material (DNA) of cells. Research on fatty ethers like dicaprylyl ether, a compound structurally related to this compound, showed it was not genotoxic in a mouse lymphoma assay at concentrations up to 25 µg/ml, though cytotoxicity was observed at the highest concentration. cir-safety.orgcir-safety.org Another related compound, distearyl ether, was found to be non-genotoxic in bacterial reverse mutation assays. cir-safety.orgcir-safety.org
Studies on pyropheophorbide-a derivatives, including this compound derivatives, have been conducted to assess their efficacy in photodynamic therapy (PDT). nih.gov These studies noted that at certain concentrations, these derivatives localize in the mitochondria, which can be a sensitive target for photodamage, suggesting a mechanism of cytotoxicity. nih.govacs.orgnih.gov In tests on human hepatoma cell lines, diethylene glycol monoethyl ether, a type of glycol ether, showed no cytotoxic effects at its maximum tolerated concentration of 0.2% (15 mM). inchem.org
Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity Findings for Ether Analogs
| Compound | Test Type | Cell Line/Organism | Concentration | Result | Citation |
|---|---|---|---|---|---|
| Dicaprylyl Ether | Gene Mutation | Mouse Lymphoma L5178Y | Up to 25 µg/ml | Not genotoxic; cytotoxic at highest concentration | cir-safety.orgcir-safety.org |
| Distearyl Ether | Bacterial Reverse Mutation | S. typhimurium, E. coli | Up to 500 µl/plate | Not genotoxic | cir-safety.orgcir-safety.org |
| Pyropheophorbide-a this compound derivatives | Fluorescence Microscopy | Human Pharyngeal Squamous Carcinoma (FaDu) | Various | Localized mainly to mitochondria | nih.gov |
In Vitro Skin Irritation and Sensitization Potential
In vitro models using reconstructed human epidermis are employed to predict skin irritation potential. episkin.com Alkyl ethers, as a class, are known to defat and dehydrate the skin, which can lead to dermatoses. scbt.com For the related compound dihexyl ether, tests on human skin indicated it is slightly irritating. windows.net In contrast, a suntan oil containing 15% dicaprylyl ether was not found to be irritating in a 48-hour patch test on 11 human subjects. cir-safety.org The potential for a chemical to cause skin sensitization, or an allergic reaction, can also be assessed using in vitro methods that measure immune responses in human skin explants. nih.gov Data for some longer-chain ethers, like PPG-5-Ceteth-20, showed no irritation or sensitization in human tests. cir-safety.org The Cosmetic Ingredient Review (CIR) Expert Panel has noted that large, highly polar molecules like some alkyl PEG/PPG ethers are not expected to penetrate the skin, which supports a minimal concern for irritation and sensitization potential. cir-safety.org
Table 2: In Vitro and Human Skin Study Findings for Ether Analogs
| Compound/Product | Test Type | Subjects/Model | Observation | Citation |
|---|---|---|---|---|
| Dihexyl Ether | Skin Irritation | Human | Slightly irritating | windows.net |
| Suntan oil with 15% Dicaprylyl Ether | Single Patch Test | 11 Human Subjects | No dermal irritation | cir-safety.org |
| Leave-on product with 19.3% Cetyl Dimethylbutyl Ether | Occlusive Patch Test | 99 Human Subjects | No dermal irritation or sensitization | cir-safety.org |
In Vivo Toxicological Studies
In vivo studies involve the use of whole organisms to understand the systemic effects of a chemical substance.
Systemic Toxicity of Alkyl Ethers: Organ-Specific Effects (e.g., liver, thyroid)
The systemic toxicity of alkyl ethers can vary significantly based on their chemical structure. High-dose administration of some ethers can result in central nervous system depression. researchgate.net Chronic exposure to certain glycol ethers in humans may lead to neurological and blood effects, while animal studies have reported severe liver and kidney damage from acute high-level exposure. epa.gov
Liver: Some alkyl ethers have been associated with liver effects. For instance, pretreatment of rats with propyl ether was found to enhance the hepatotoxicity induced by carbon tetrachloride (CCl4). nih.gov In a 91-day drinking water study, PEG-3 methyl ether showed a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg/day for liver effects in animals. cir-safety.org Isolated cases of centrilobular liver necrosis have been described following exposure to diethyl ether. scbt.com
Thyroid: There is growing interest in the potential for various environmental chemicals, including some ethers, to disrupt thyroid function. nih.gov The flame retardant DE-71, a mixture of polybrominated diphenyl ethers, has been shown in vitro to inhibit the function of human differentiated thyroid cells. nih.gov Another brominated flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), has demonstrated the potential to act as a thyroid receptor (TR) agonist, indicating a possible mechanism for thyroid disruption. acs.org Studies on per- and polyfluoroalkyl substances (PFASs), which can have ether linkages, show they can damage thyroid follicular cells and interfere with thyroid hormone synthesis and transport. jeom.org
Reproductive and Developmental Toxicity Concerns for Alkyl Ether Analogs
The reproductive and developmental toxicity of ethers is highly dependent on the specific chemical structure. Certain ethylene (B1197577) glycol ethers, particularly those that can be metabolized to methoxyacetic acid or ethoxyacetic acid, are known to cause reproductive and developmental effects in animals, including testicular atrophy and fetotoxicity. ecetoc.orgnih.govresearchgate.netresearchgate.netresearchgate.net These effects are a primary reason why some ethylene glycol alkyl ethers (EGAEs) are being replaced by propylene (B89431) glycol alkyl ethers (PGAEs), which are considered less toxic. nih.govlodz.pl
For longer-chain alkyl ethers, the profile appears different. A developmental toxicity study on dihexyl ether in rats via oral administration found no adverse maternal or fetal effects. windows.net Studies on triethylene glycol ethers also indicated they were not selectively toxic to developing rat or rabbit conceptuses. researchgate.net In a two-generation reproductive toxicity study in rats, methyl tertiary-butyl ether (MTBE) affected postnatal growth and survival of offspring at high exposure concentrations, but did not affect fertility. ca.gov
Table 3: Summary of In Vivo Reproductive and Developmental Toxicity for Ether Analogs
| Compound Class/Specific Ether | Species | Key Findings | Citation |
|---|---|---|---|
| Ethylene Glycol Methyl Ether (EGME) / Ethylene Glycol Ethyl Ether (EGEE) | Various animal models | Testicular atrophy, fetotoxicity, teratogenicity | ecetoc.orgnih.govecetoc.org |
| Propylene Glycol Alkyl Ethers (PGAEs) | General | Considered significantly less toxic than EGAEs | nih.govlodz.pl |
| Dihexyl Ether | Rat | No adverse maternal or fetal effects observed in an oral developmental toxicity study | windows.net |
| Methyl Tertiary-Butyl Ether (MTBE) | Rat | Effects on postnatal growth at high concentrations; no effects on fertility reported | ca.gov |
Environmental Health Risk Assessment Methodologies for Ethers
Environmental health risk assessment is a systematic process used to evaluate the potential adverse health effects on humans and the environment from exposure to chemicals. For substances like ethers, this process is conducted by governmental bodies such as the Government of Canada under acts like the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.ca The assessment determines risk based on both the substance's hazardous properties and the extent of exposure. canada.ca
Methodologies often involve several steps:
Hazard Identification: This involves reviewing toxicological data from in vitro and in vivo studies to identify potential health effects, such as organ toxicity or reproductive harm. canada.ca For ethers, this step would consider the wide range of toxicities seen across the class, from the reproductive hazards of short-chain glycol ethers to the lower systemic toxicity of some longer-chain alkyl ethers. ecetoc.orgecetoc.org
Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse health effects. Toxicological reference values like the No-Observed-Adverse-Effect Level (NOAEL) are established from animal studies. nih.govtandfonline.com
Exposure Assessment: This evaluates the extent of human and environmental exposure. For ethers, this could involve measuring concentrations in environmental media (air, water) or using biomonitoring to measure the chemical or its metabolites in human fluids like blood or urine. canada.canih.gov
For new or data-poor ethers, a "read-across" approach may be used, where data from structurally similar and well-studied chemicals are used to inform the assessment of the substance . canada.ca Additionally, Biomonitoring Equivalents (BEs) can be derived to help interpret human biomonitoring data within a public health risk context. nih.gov
Exposure Assessment Models for Environmental Release
Exposure assessment is a critical component of risk assessment that aims to quantify the contact of an organism with a chemical agent. For this compound, this involves modeling its release into the environment, its subsequent transport and transformation, and the resulting concentrations in various environmental compartments such as air, water, and soil. canada.ca
Environmental Release Categories (ERCs):
A common approach to modeling environmental release is the use of Environmental Release Categories (ERCs), which are standardized scenarios that describe the conditions of use for a chemical and provide default emission factors. scipoly.com These categories are crucial for estimating the amount of a substance released to different environmental compartments (water, air, soil) during its lifecycle, from manufacturing to disposal. scipoly.com For a substance like this compound, which may be used as a solvent or an intermediate in chemical synthesis, relevant ERCs could include:
ERC1: Manufacture of substance: This category accounts for releases during the production process.
ERC2: Formulation into mixture: This applies if this compound is blended into products.
ERC4: Use as a processing aid in industrial settings: This would be relevant if it's used as a solvent in a manufacturing process.
ERC8a: Wide dispersive indoor use of processing aids in open systems: This could apply to certain specialized uses. scipoly.com
The selection of the appropriate ERC depends on the specific application of this compound.
Multimedia Environmental Fate Models:
Once the release is estimated, multimedia environmental fate models are employed to predict the distribution of this compound in the environment. These models use the physicochemical properties of the substance as key inputs.
| Property | Value for this compound | Implication for Environmental Fate Modeling |
| Molecular Formula | C14H30O | Basic input for all models. chemsrc.com |
| Molecular Weight | 214.39 g/mol | Influences transport properties. chemsrc.com |
| Boiling Point | 262 °C | Low volatility for an ether, suggesting lower tendency to partition to air compared to shorter-chain ethers. chemicalbook.com |
| Vapor Pressure | < 1 mm Hg at 25°C | Corroborates low volatility. epa.gov |
| Water Solubility | Insoluble | Low potential for dissolution in water, suggesting it will likely partition to other compartments. chemicalbook.com |
| LogP (Octanol/Water Partition Coefficient) | 4.94 | High value indicates a strong tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms. chemsrc.com |
| Density | 0.81 g/cm³ | Less dense than water, will float if released into an aquatic environment. chemicalbook.com |
This table presents key physicochemical properties of this compound relevant to environmental exposure modeling.
Given its high LogP and low water solubility, models would predict that if released into water, this compound would likely adsorb to suspended solids and sediment. nih.gov Its low vapor pressure suggests that volatilization from water or soil surfaces would be a slower process compared to more volatile organic compounds. taylorfrancis.com Biodegradation is a potential degradation pathway for aliphatic ethers, although the rate for this compound is not well-documented. nih.gov
Exposure Estimation:
The final step in exposure assessment modeling is to estimate the Predicted Environmental Concentration (PEC) in different environmental compartments. This is then compared with the Predicted No-Effect Concentration (PNEC) to characterize the risk.
Risk Characterization Frameworks for Ethers
Risk characterization integrates the findings of hazard identification and exposure assessment to conclude the probability of adverse effects occurring in humans or the environment under the defined exposure conditions. For ethers, including this compound, several frameworks are utilized.
Ecological Risk Classification of Organic Substances (ERC) Approach:
One such framework is the Ecological Risk Classification of Organic Substances (ERC) approach, which is a risk-based methodology that considers multiple metrics for both hazard and exposure. canada.ca This approach uses a weight of evidence to classify the potential for ecological harm. canada.ca
The ERC framework evaluates substances based on:
Hazard Profile: This considers metrics such as the mode of toxic action, chemical reactivity, bioavailability, and food web-derived internal toxicity thresholds. canada.ca For aliphatic ethers, the primary mode of toxic action at high concentrations is often narcosis (a non-specific disruption of cell membranes). cornell.edu The toxicity of ethers can increase with the length of the alkyl chain. cornell.edu
A risk matrix is then used to assign a level of potential concern (low, moderate, or high) based on the combination of the hazard and exposure profiles. canada.ca Given this compound's high LogP, it would be expected to have a high bioaccumulation potential, which would be a key consideration in its hazard profile. Its low volatility might reduce its long-range transport potential via the atmosphere.
Risk Quotient (RQ) Method:
A more quantitative approach to risk characterization is the use of a Risk Quotient (RQ). The RQ is calculated as the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).
RQ = PEC / PNEC
PEC: As determined from exposure assessment models.
PNEC: The concentration below which adverse effects are not expected to occur. The PNEC is typically derived from ecotoxicity data (e.g., LC50, EC50) by applying an assessment factor to account for uncertainties.
If the RQ is less than 1, the risk is generally considered to be acceptable. If the RQ is greater than or equal to 1, it indicates a potential for adverse effects, and further investigation or risk management measures may be necessary.
For this compound, there is a lack of published ecotoxicity data to derive a reliable PNEC. In such cases, data from analogous substances (e.g., other long-chain aliphatic ethers like di-n-octyl ether) or Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate toxicity. chemicalbook.com
| Ecotoxicity Endpoint | Analogous Substance (Di-n-butyl ether) | Implication for this compound Risk Characterization |
| Toxicity to fish (LC50) | Data not readily available | Would need to be determined experimentally or through QSAR for a robust risk assessment. |
| Toxicity to aquatic invertebrates (EC50) | 26 mg/L (Daphnia magna) | This value for a shorter-chain ether suggests that long-chain ethers could also be harmful to aquatic life, though likely at lower concentrations due to lower water solubility. oecd.org |
| Toxicity to algae (EC50) | 3.43 mg/L (QSAR for green algae) | Indicates potential for toxicity to primary producers in aquatic ecosystems. oecd.org |
This table shows ecotoxicity data for an analogous compound, Di-n-butyl ether, which can provide an initial indication for the potential hazards of this compound.
Future Directions and Research Gaps in Heptyl Ether Chemistry
Development of Sustainable and Green Synthesis Methods
The traditional synthesis of ethers, the Williamson ether synthesis, often relies on polar aprotic solvents like N,N-dimethylformamide (DMF) and strong bases, which pose environmental and safety concerns. orgchemres.orgwikipedia.orgjk-sci.com The development of "green" and sustainable methods for synthesizing heptyl ether is a primary area of future research. This involves exploring alternative solvents, catalysts, and energy sources.
Key research directions include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields in ether synthesis, often under solvent-free conditions, aligning with the principles of green chemistry. orgchemres.orgnumberanalytics.com
Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants in immiscible phases, such as an aqueous phase and an organic phase. This technique allows for the use of milder reaction conditions and avoids the need for anhydrous solvents. acs.orgacs.org Catalysts like quaternary ammonium (B1175870) salts can be employed to transfer the alkoxide from an aqueous solution to the organic phase to react with the alkyl halide. acs.org
Alternative Solvents: Research is ongoing to replace conventional ether solvents like THF and 1,4-dioxane (B91453) with greener alternatives. acs.orgnih.gov Hydrophobic ethereal solvents such as cyclopentyl methyl ether (CPME) are being investigated as potential replacements due to their favorable properties and reduced tendency to form explosive peroxides. acs.orgnih.gov
Catalytic Williamson Ether Synthesis: Efforts are being made to develop catalytic versions of the Williamson synthesis that can utilize weaker, less hazardous alkylating agents, such as carboxylic acid esters, thereby avoiding the production of salt byproducts. acs.org
Table 1: Comparison of Traditional vs. Green Ether Synthesis Approaches
| Feature | Traditional Williamson Synthesis | Green/Sustainable Approaches |
|---|---|---|
| Solvents | Polar aprotic (e.g., DMF, DMSO) wikipedia.orgmasterorganicchemistry.com | Greener alternatives (e.g., CPME), water, or solvent-free conditions orgchemres.orgacs.orgresearchgate.net |
| Bases | Strong bases (e.g., NaH) jk-sci.commasterorganicchemistry.com | Milder bases (e.g., K2CO3) or catalytic systems jk-sci.com |
| Energy Source | Conventional heating (50-100 °C) wikipedia.org | Microwave irradiation orgchemres.org |
| Catalysis | Often stoichiometric | Phase-transfer catalysts, surfactant catalysis acs.orgresearchgate.net |
| Byproducts | Stoichiometric salt waste acs.org | Reduced or no salt waste acs.org |
Exploration of Novel Catalytic Systems for Ether Transformations
The carbon-oxygen bond in ethers is notably stable, making its selective transformation a chemical challenge. nih.gov Future research will focus on discovering and optimizing novel catalytic systems to perform reactions such as ether cleavage, hydrogenolysis, and functionalization under milder conditions.
Hydrogenolysis of C-O Bonds: Nickel-based catalysts have shown significant promise for the hydrogenolysis of aryl ethers. thieme-connect.de Homogeneous nickel catalysts using N-heterocyclic carbene (NHC) ligands can cleave diaryl ethers under just 1 atmosphere of hydrogen. nih.gov Future work could adapt these systems for the more challenging C(sp³)–O bonds found in dialkyl ethers like this compound. The development of stable, heterogeneous catalysts, such as NiAlOx, also presents a practical route for the reductive hydrogenolysis of various ethers. rsc.org
Supramolecular Catalysis: A novel approach involves using weak interactions, such as chalcogen bonding, to activate the C-O bond in ethers. nih.gov This strategy has been shown to enable coupling, elimination, and cyclization reactions of benzylic and allylic ethers at room temperature, offering a new frontier for activating the more inert alkyl ethers. nih.gov
Bifunctional Catalysis: For converting feedstocks like CO2 and H2 into ethers, tandem catalytic systems are being developed. acs.org These systems combine a metal oxide catalyst (for hydrogenation to an alcohol) and an acidic catalyst (for dehydration to the ether) in a single reactor, improving process efficiency. acs.org
In-depth Mechanistic Understanding of Biological and Environmental Fate
While ethers are generally considered recalcitrant due to the high dissociation energy of the ether bond, various microorganisms are capable of their degradation. nih.gov A significant research gap exists in the detailed mechanistic understanding of how long-chain dialkyl ethers like this compound are metabolized by organisms and degraded in the environment.
Microbial Degradation Pathways: Studies on Acinetobacter sp. have shown that the microbial breakdown of long-chain dialkyl ethers can involve the terminal oxidation of a methyl group on one of the alkyl chains, forming an ether-containing fatty acid. cdnsciencepub.comcdnsciencepub.com This can be followed by an internal carbon-carbon scission. cdnsciencepub.com Further research is needed to identify the specific enzymes involved and the full range of metabolites produced from this compound.
Enzymatic Mechanisms: Bacteria such as Rhodococcus sp. are known to degrade ethers, with the initial oxidative attack often occurring at the Cα-methylene position adjacent to the ether oxygen. nih.gov The cytochrome P450 enzyme system is proposed to be involved in the metabolism of ethers like diethyl ether. wikipedia.org Understanding the specific P450 isozymes or other monooxygenases responsible for this compound metabolism is crucial.
Co-metabolism: The presence of other compounds can enhance the biodegradation of ethers. mdpi.com Investigating how co-metabolism with other carbon sources might accelerate the environmental breakdown of this compound could lead to new bioremediation strategies.
Table 2: Known Microbial Genera in Ether Degradation
| Microbial Genus | Type of Ether Degraded | Reference(s) |
|---|---|---|
| Rhodococcus | Alkyl ethers, Aromatic ethers | nih.govucanr.edu |
| Acinetobacter | Long-chain dialkyl ethers | cdnsciencepub.comcdnsciencepub.com |
| Burkholderia | Diethyl ether, Polybrominated diphenyl ethers | nih.govucanr.edu |
| Pseudomonas | Halogenated diphenyl ethers | mdpi.com |
| Sphingomonas | Diphenyl ether, Polybrominated diphenyl ethers | mdpi.comomicsonline.org |
| Dehalococcoides | Polybrominated diphenyl ethers | frontiersin.org |
Design and Synthesis of Advanced this compound-Based Functional Materials
The properties of this compound, such as its hydrophobicity and chemical stability, make it and its derivatives interesting candidates for advanced materials. scbt.com Future research will likely focus on leveraging these properties to create novel polymers, surfactants, and other functional materials.
Polyether Synthesis: Polyethers, which contain ether linkages in their polymer backbone, are known for their flexibility and chemical resistance. numberanalytics.com this compound moieties could be incorporated into polymer structures to tune properties like hydrophobicity and thermal stability for specialized applications.
Surfactants and Amphiphiles: By chemically modifying this compound, for example through phase-transfer catalyzed etherification, it is possible to create amphiphilic structures. mdpi.com These molecules, possessing both hydrophilic and hydrophobic parts, could be designed as novel surfactants or for self-assembly in biomaterial applications. mdpi.com
Specialty Solvents and Plasticizers: The long alkyl chains of this compound are characteristic of molecules used as plasticizers and specialty non-polar solvents. scbt.com Research into synthesizing derivatives of this compound could yield new, high-performance plasticizers with tailored compatibility for specific polymers or advanced solvent systems with unique solubilizing capabilities.
Comprehensive Toxicological Profiling of Emerging this compound Structures
As new this compound-based materials and derivatives are developed, a comprehensive understanding of their toxicological profiles is essential for ensuring human and environmental safety. This goes beyond standard toxicity tests to include mechanistic studies and predictive modeling.
Structure-Toxicity Relationships (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. acs.org For aliphatic ethers and related compounds, studies have shown that toxicity can be correlated with factors like the length and number of alkyl substituents and lipophilicity. rsc.orgnih.gov Developing specific QSAR models for emerging this compound derivatives will be crucial for prioritizing testing and designing safer molecules from the outset.
In Vitro Mechanistic Studies: There is a need for detailed in vitro studies to understand how emerging this compound structures interact with cellular systems. For instance, dialkylated lariat (B8276320) ethers have been studied for their potential to act as ionophores or form ion-conducting channels, which has been linked to their cytotoxicity. researchgate.net Similar mechanistic investigations for new this compound compounds would clarify their potential modes of toxic action.
Metabolic Profiling: The metabolites of a compound can sometimes be more toxic than the parent molecule. Therefore, identifying the products of this compound metabolism is a key research gap. Studies on other ethers have shown that metabolism can lead to reactive aldehydes. nih.gov A thorough toxicological assessment must include the profiling of metabolites formed by key enzyme systems like cytochrome P450. wikipedia.org
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing heptyl ether, and how can purity be optimized during synthesis?
- This compound synthesis typically involves Williamson ether synthesis, where an alkoxide reacts with a haloalkane. To optimize purity, researchers should use anhydrous conditions, inert gas environments (e.g., nitrogen), and column chromatography for purification. Confirming purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >99% peak area is critical .
- Example protocol: React heptanol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with a bromoheptane derivative. Monitor reaction progress using thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ether linkage and alkyl chain integrity. Fourier-transform infrared spectroscopy (FTIR) identifies C-O-C stretching bands (~1100 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 256.47 for C₁₇H₃₆O) .
- Data interpretation: In ¹H NMR, the ether oxygen deshields adjacent protons, producing distinct splitting patterns (e.g., δ 3.3–3.5 ppm for CH₂-O groups).
Q. How should researchers mitigate risks when handling this compound in laboratory settings?
- Refer to safety data sheets (SDS) for toxicity and flammability data. Use fume hoods to avoid inhalation, wear nitrile gloves, and store in flame-resistant cabinets. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Ethical note: Conduct a risk assessment (e.g., flammability, acute toxicity) and document mitigation strategies in institutional review board (IRB) submissions .
Q. What experimental designs are suitable for studying this compound’s solubility and phase behavior in solvent systems?
- Use cloud-point titration or UV-Vis spectroscopy to measure solubility parameters. For example, mix this compound with polar (water) and nonpolar (hexane) solvents under controlled temperatures. Tabulate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
- Case study: this compound’s low polarity (δ ~15 MPa¹/²) limits water solubility but enhances compatibility with hydrocarbons like decane.
Advanced Research Questions
Q. How can conflicting data on this compound’s reaction pathways (e.g., cyclic ether vs. keto-hydroperoxide formation) be resolved?
- Conflicting mechanistic data often arise from temperature or pressure variations. For example, low-temperature oxidation (e.g., 600 K) favors cyclic ether formation via O₂ addition to heptyl radicals, while high temperatures (>900 K) promote keto-hydroperoxide pathways. Use kinetic modeling (e.g., CHEMKIN) and isotopic labeling to trace intermediate species .
- Statistical approach: Apply sensitivity analysis to identify dominant reaction pathways under specific conditions (e.g., lean vs. rich fuel mixtures) .
Q. What methodologies address contradictions in toxicity studies of aliphatic ethers like this compound?
- Comparative studies should standardize exposure duration, dosage (e.g., mg/kg/day), and model organisms (e.g., Wistar rats). For instance, a 4-week oral toxicity study on methyl this compound (MHpE) showed liver enzyme elevation at 100 mg/kg, but results may vary with ether chain length. Use ANOVA to assess inter-study variability and meta-analysis for dose-response trends .
Q. How can controlled experiments differentiate this compound’s effects from confounding variables in catalytic applications?
- Design a factorial experiment varying catalyst type (e.g., zeolites vs. metal oxides), temperature, and ether concentration. Use response surface methodology (RSM) to isolate this compound’s role in reaction efficiency. For example, in diesel additive studies, compare cetane number improvements against control fuels .
Q. What computational models predict this compound’s interactions in multi-component systems (e.g., fuel blends or polymer matrices)?
- Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model ether-solvent interactions. Density functional theory (DFT) calculates binding energies in this compound-polymer complexes. Validate predictions with experimental data, such as glass transition temperature (Tg) shifts in polymer blends .
Q. How should ethical considerations shape in vivo studies involving this compound exposure?
- Follow the “3Rs” framework (Replacement, Reduction, Refinement). Use cell cultures (e.g., HepG2) for preliminary toxicity screening before animal trials. Secure IRB approval by detailing humane endpoints, sample size justification (power analysis), and data anonymization protocols .
Methodological Resources
- Data Collection : Use NIST Chemistry WebBook for thermophysical properties (e.g., heat of mixing, vapor pressure) .
- Statistical Tools : Employ R or Python libraries (e.g., SciPy) for ANOVA and regression analysis.
- Ethical Compliance : Adhere to the Personal Health Information Privacy Act (PHIPA) when handling biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
